[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride
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Overview
Description
[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN3 and a molecular weight of 229.68 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities . The presence of a fluorine atom in the benzimidazole ring enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: The fluorination of the benzimidazole ring can be carried out using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the propylamine group: This step involves the alkylation of the benzimidazole ring with a suitable propylamine derivative under basic conditions.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceuticals: The compound is being investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to the modulation of specific biochemical pathways . This can result in various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- [3-(5-chloro-1H-benzimidazol-2-yl)propyl]amine hydrochloride
- [3-(5-bromo-1H-benzimidazol-2-yl)propyl]amine hydrochloride
- [3-(5-methyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride
Uniqueness: The presence of the fluorine atom in [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride imparts unique properties, such as increased chemical stability and enhanced biological activity compared to its chloro, bromo, and methyl analogs . This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCFMCCFTBFEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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